Cas no 2229198-04-1 (3-(3-methoxyazetidin-3-yl)methyl-5-methyl-1,2-oxazole)

3-(3-methoxyazetidin-3-yl)methyl-5-methyl-1,2-oxazole is a versatile organic compound featuring a 1,2-oxazole ring and a methoxyazetidin-3-yl substituent. Its structural features confer high stability and unique reactivity, making it suitable for various synthetic applications. This compound offers excellent compatibility with diverse reaction conditions, facilitating the development of complex organic molecules.
3-(3-methoxyazetidin-3-yl)methyl-5-methyl-1,2-oxazole structure
2229198-04-1 structure
商品名:3-(3-methoxyazetidin-3-yl)methyl-5-methyl-1,2-oxazole
CAS番号:2229198-04-1
MF:C9H14N2O2
メガワット:182.219662189484
CID:6000311
PubChem ID:165722089

3-(3-methoxyazetidin-3-yl)methyl-5-methyl-1,2-oxazole 化学的及び物理的性質

名前と識別子

    • 3-(3-methoxyazetidin-3-yl)methyl-5-methyl-1,2-oxazole
    • EN300-1816333
    • 2229198-04-1
    • 3-[(3-methoxyazetidin-3-yl)methyl]-5-methyl-1,2-oxazole
    • インチ: 1S/C9H14N2O2/c1-7-3-8(11-13-7)4-9(12-2)5-10-6-9/h3,10H,4-6H2,1-2H3
    • InChIKey: MDXFAGMXBABMJW-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1(CC2C=C(C)ON=2)CNC1

計算された属性

  • せいみつぶんしりょう: 182.105527694g/mol
  • どういたいしつりょう: 182.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 47.3Ų

3-(3-methoxyazetidin-3-yl)methyl-5-methyl-1,2-oxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1816333-0.05g
3-[(3-methoxyazetidin-3-yl)methyl]-5-methyl-1,2-oxazole
2229198-04-1
0.05g
$1344.0 2023-09-19
Enamine
EN300-1816333-0.25g
3-[(3-methoxyazetidin-3-yl)methyl]-5-methyl-1,2-oxazole
2229198-04-1
0.25g
$1472.0 2023-09-19
Enamine
EN300-1816333-5g
3-[(3-methoxyazetidin-3-yl)methyl]-5-methyl-1,2-oxazole
2229198-04-1
5g
$4641.0 2023-09-19
Enamine
EN300-1816333-10.0g
3-[(3-methoxyazetidin-3-yl)methyl]-5-methyl-1,2-oxazole
2229198-04-1
10g
$6882.0 2023-06-01
Enamine
EN300-1816333-1g
3-[(3-methoxyazetidin-3-yl)methyl]-5-methyl-1,2-oxazole
2229198-04-1
1g
$1599.0 2023-09-19
Enamine
EN300-1816333-0.5g
3-[(3-methoxyazetidin-3-yl)methyl]-5-methyl-1,2-oxazole
2229198-04-1
0.5g
$1536.0 2023-09-19
Enamine
EN300-1816333-5.0g
3-[(3-methoxyazetidin-3-yl)methyl]-5-methyl-1,2-oxazole
2229198-04-1
5g
$4641.0 2023-06-01
Enamine
EN300-1816333-2.5g
3-[(3-methoxyazetidin-3-yl)methyl]-5-methyl-1,2-oxazole
2229198-04-1
2.5g
$3136.0 2023-09-19
Enamine
EN300-1816333-0.1g
3-[(3-methoxyazetidin-3-yl)methyl]-5-methyl-1,2-oxazole
2229198-04-1
0.1g
$1408.0 2023-09-19
Enamine
EN300-1816333-1.0g
3-[(3-methoxyazetidin-3-yl)methyl]-5-methyl-1,2-oxazole
2229198-04-1
1g
$1599.0 2023-06-01

3-(3-methoxyazetidin-3-yl)methyl-5-methyl-1,2-oxazole 関連文献

Related Articles

3-(3-methoxyazetidin-3-yl)methyl-5-methyl-1,2-oxazoleに関する追加情報

Introduction to 3-(3-methoxyazetidin-3-yl)methyl-5-methyl-1,2-oxazole (CAS No. 2229198-04-1)

3-(3-methoxyazetidin-3-yl)methyl-5-methyl-1,2-oxazole (CAS No. 2229198-04-1) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural features and potential biological activities. This compound belongs to the oxazole and azetidine families, which are well-documented for their role in drug discovery and development. The presence of both methyl and methoxy substituents in its structure suggests a high degree of functional diversity, making it a promising candidate for further investigation.

The chemical structure of 3-(3-methoxyazetidin-3-yl)methyl-5-methyl-1,2-oxazole consists of a central oxazole ring linked to an azetidine moiety through a methyl group. The 3-methoxyazetidin-3-yl part introduces a polar, hydrophilic region, while the 5-methyl group enhances the steric properties of the molecule. This combination of structural elements allows for versatile interactions with biological targets, which is a critical factor in drug design.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. The oxazole ring, in particular, has been extensively studied for its antimicrobial, anti-inflammatory, and antiviral properties. Compounds like 3-(3-methoxyazetidin-3-yl)methyl-5-methyl-1,2-oxazole are being explored as scaffolds for drug discovery due to their ability to modulate various biological pathways.

One of the most compelling aspects of this compound is its potential role in inhibiting key enzymes involved in disease pathways. For instance, studies have shown that oxazole derivatives can interact with enzymes such as kinases and phosphodiesterases, which are often implicated in cancer and inflammatory diseases. The methyl and methoxy groups in 3-(3-methoxyazetidin-3-yl)methyl-5-methyl-1,2-oxazole may play a crucial role in determining its binding affinity and specificity to these targets.

The synthesis of 3-(3-methoxyazetidin-3-yl)methyl-5-methyl-1,2-oxazole involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the methoxy group at the 3-position of the azetidine ring is particularly challenging due to the sensitivity of the ring structure to nucleophilic substitution reactions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity.

Recent advancements in computational chemistry have also facilitated the design and optimization of compounds like 3-(3-methoxyazetidin-3-yl)methyl-5-methyl-1,2-oxazole. Molecular modeling techniques allow researchers to predict the binding modes of this compound with biological targets with remarkable accuracy. This approach has significantly reduced the time and cost associated with experimental screening, enabling faster identification of lead compounds for further development.

The pharmacological profile of 3-(3-methoxyazetidin-3-ylmethyl)-5-methyl-l ,2 -oxazole (CAS No . 2229198 - 04 - 1) is still under active investigation . Preliminary studies suggest that it may exhibit potent activity against certain bacterial strains by interfering with essential metabolic pathways . Additionally , its structural similarity to known bioactive molecules makes it an attractive candidate for structure-based drug design .

In conclusion , 229198 - 04 - 1 ) holds significant promise as a therapeutic agent . Its unique structural features , coupled with its potential biological activities , make it a valuable addition to the growing library of heterocyclic compounds being explored for drug development . Further research is warranted to fully elucidate its pharmacological properties and explore its clinical potential .

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